Phyltetralin

Overview

Description

Phyltetralin is an aromatic hydrocarbon that is found in many plants, fungi, and bacteria. It is a colorless, viscous liquid with a strong, sweet odor. It is used in a variety of applications, including as a solvent, a surfactant, a flavor enhancer, a preservative, and a pesticide. In addition, it is used in the synthesis of pharmaceuticals, fragrances, and cosmetics. The chemical structure of this compound is C12H14O, and it has a molecular weight of 170.2 g/mol.

Scientific Research Applications

Immunomodulatory Effects

Phyltetralin, a bioactive metabolite found in various Phyllanthus species, has been documented for its significant immunomodulatory effects. Studies suggest that this compound contributes to the modulation of both innate and adaptive immune systems, indicating potential therapeutic benefits for treating immune-related diseases. Extensive research is needed to confirm the traditional effectiveness and safety of Phyllanthus species as prospective sources of novel immunomodulating agents (Jantan, Haque, Ilangkovan, & Arshad, 2019).

Anti-inflammatory Properties

This compound has been identified as having marked anti-inflammatory properties. Research indicates that this compound, among other lignans extracted from Phyllanthus amarus, inhibits inflammation and neutrophil influx in various models. These findings suggest that this compound and related lignans are the primary active principles contributing to the anti-inflammatory effects of Phyllanthus amarus extracts (Kassuya, Leite, de Melo, Rehder, & Calixto, 2005).

Antihyperuricemic Potential

A study on Phyllanthus niruri L. revealed that this compound exhibits antihyperuricemic activity. This lignan significantly reversed plasma uric acid levels in hyperuricemic animals, suggesting its potential as an effective agent for treating hyperuricemia and gout (Murugaiyah & Chan, 2006).

Immunosuppressive Effects

This compound has been studied for its immunosuppressive effects on human leucocytes. The compound was found to inhibit chemotaxis, oxidative burst, CD18 complex expression, and phagocytosis ability, providing insights into its potential application in regulating immune responses (Yuandani, Jantan, & Husain, 2019).

Alzheimer's Disease Treatment Potential

This compound has been investigated for its potential in treating Alzheimer's disease. An in-silico study using molecular docking showed that this compound inhibited the expression of KLK-6, a protein associated with Alzheimer's disease, suggesting that it could be a promising drug for future treatments (Negi, 2021).

Mechanism of Action

Target of Action

Phyltetralin, a natural product isolated from the hexane-ethyl acetate extract of Phyllanthus amarus leaves , primarily targets the innate immune system . It exhibits immunosuppressive effects on different lineages of the innate immune system .

Mode of Action

This compound interacts with its targets, particularly the Polymorphonuclear neutrophil (PMN), to inhibit chemotaxis . It also shows strong inhibition against reactive oxygen species (ROS) production from PMA-stimulated neutrophil . Furthermore, this compound shows weak inhibition on CD18 expression and moderate inhibition on engulfment activity .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. It has been found to exhibit potent inhibitory action on both phagocytic and CD18 expression of phagocytes . This leads to significant changes in the immune response, particularly in the innate immune system .

Pharmacokinetics

It is known that this compound is a natural product that can be isolated from plant extracts , suggesting that it may be absorbed and metabolized in the body. More research is needed to fully understand the pharmacokinetics of this compound .

Result of Action

The result of this compound’s action is the modulation of the immune response. By inhibiting chemotaxis and ROS production, as well as affecting CD18 expression and engulfment activity, this compound can suppress the activity of the innate immune system . This can have significant effects at the molecular and cellular levels, potentially influencing the body’s response to pathogens and other immune challenges .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extraction process from Phyllanthus amarus leaves can impact the concentration and efficacy of this compound . Additionally, the body’s internal environment, including factors such as pH, temperature, and the presence of other molecules, can also affect the stability and action of this compound. More research is needed to fully understand how these and other environmental factors influence the action of this compound .

properties

IUPAC Name |

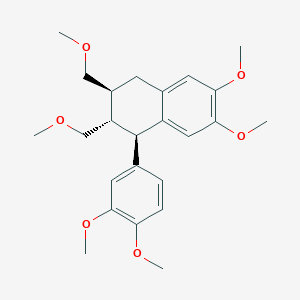

(1R,2S,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-bis(methoxymethyl)-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-25-13-17-9-16-11-22(29-5)23(30-6)12-18(16)24(19(17)14-26-2)15-7-8-20(27-3)21(10-15)28-4/h7-8,10-12,17,19,24H,9,13-14H2,1-6H3/t17-,19-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZKSEXMNQGXJU-ROMRWMGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC2=CC(=C(C=C2C(C1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CC2=CC(=C(C=C2[C@H]([C@@H]1COC)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317953 | |

| Record name | Phyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123048-17-9 | |

| Record name | Phyltetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123048-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123048179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYLTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DN67OWS5VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-2-(Benzo[d][1,3]dioxol-5-yl)-5,7-dimethoxychroman-3-ol](/img/structure/B1589352.png)

![(2S)-1-[tert-Butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid](/img/structure/B1589353.png)

![7-Fluorobenzo[d]isoxazol-3-amine](/img/structure/B1589354.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1589363.png)